Ethyl 4-amino-2-methyl-5-nitrobenzoate
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Overview
Description
Ethyl 4-amino-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O4. It is a derivative of benzoic acid and contains both amino and nitro functional groups, making it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methyl-5-nitrobenzoate can be achieved through a multi-step process:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The resulting 4-nitro-2-methylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-nitro-2-methylbenzoate.
Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation.
Major Products Formed
Reduction: Ethyl 4-amino-2-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ethyl 4-amino-2-carboxybenzoate.
Scientific Research Applications
Ethyl 4-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methyl-5-nitrobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-amino-2-methyl-5-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-amino-5-nitrobenzoate: Similar structure but different substitution pattern.
Methyl 4-amino-3-nitrobenzoate: Similar functional groups but different ester group.
Ethyl 4-methyl-3-nitrobenzoate: Similar nitro group but different amino group position.
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl 4-amino-2-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
FCGISGIFUVRVNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)N)[N+](=O)[O-] |
Origin of Product |
United States |
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